BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to 6-
Methoxyquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

6-Methoxyquinoline-4-
Compound Name:
carbaldehyde

Cat. No.: B1360400

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinoline-4-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a
crucial intermediate in the synthesis of a variety of organic compounds, particularly in the realm
of medicinal chemistry. Its quinoline core, substituted with a methoxy and a formyl group,
provides a versatile scaffold for the development of novel therapeutic agents. This technical
guide provides a comprehensive overview of the chemical and physical properties of 6-
Methoxyquinoline-4-carbaldehyde, detailed experimental protocols for its synthesis, and an
exploration of its significance in drug discovery, including its role as a precursor to biologically
active molecules.

Chemical Properties and Identifiers

6-Methoxyquinoline-4-carbaldehyde is a yellow solid organic compound. It is soluble in
organic solvents such as chloroform and acetone. The key identifiers and physicochemical
properties are summarized in the tables below.

Table 1: Chemical Identifiers
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Identifier Value Reference

6-methoxyquinoline-4-

IUPAC Name [1]
carbaldehyde
CAS Number 4363-94-4 [1]
Molecular Formula C11HoNO:2 [1]
Molecular Weight 187.19 g/mol [1]
) COC1=CC2=C(C=C1)N=C(C=
Canonical SMILES [1]

C2)C=0

InChl=1S/C11HINO2/c1-14-9-
InChl 2-3-11-10(6-9)8(7-13)4-5-12-  [1]
11/h2-7H,1H3

PDGKZDPIWAKVLH-
InChlKey [1]
UHFFFAOYSA-N

ble 2: Physical and Chemical :

Property Value Reference
Melting Point 160 °C

Boiling Point (Predicted) 353.7+22.0°C

Density (Predicted) 1.227 + 0.06 g/cm3

pKa (Predicted) 2.98+0.16

XLogP3 1.6 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

C:;untg p 3 s
Rotatable Bond Count 2 [1]
Exact Mass 187.063328530 Da [1]
Topological Polar Surface Area  39.2 A2 [1]
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Synthesis and Experimental Protocols

The synthesis of 6-Methoxyquinoline-4-carbaldehyde can be achieved through various
synthetic routes. Common methods involve the modification of the quinoline core, such as the
formylation of a pre-existing 6-methoxyquinoline or the construction of the quinoline ring system
from appropriately substituted precursors.

Synthesis via Skraup Reaction and Subsequent
Formylation (Hypothetical Protocol)

A plausible and widely used method for the synthesis of the quinoline core is the Skraup
reaction. This can be followed by a formylation step to introduce the aldehyde group at the 4-
position.

Step 1: Synthesis of 6-Methoxyquinoline

This protocol is based on the well-established Skraup synthesis of quinolines.

o Materials: 3-nitro-4-aminoanisole, arsenic oxide, glycerol, and concentrated sulfuric acid.[2]
e Procedure:

o In a 5-liter three-necked round-bottomed flask, prepare a homogeneous slurry by mixing
588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-
aminoanisole, and 1.2 kg (950 ml, 13 moles) of glycerol.[2]

o Fit the flask with a mechanical stirrer and a dropping funnel containing 315 ml (579 g, 5.9
moles) of concentrated sulfuric acid.[2]

o With vigorous stirring, add the sulfuric acid dropwise over 30-45 minutes, allowing the
temperature to rise to 65-70°C.[2]

o After the initial reaction, carefully heat the mixture to 117-119°C and add an additional 438
g (236 ml) of concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the
temperature strictly within this range.[2]
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o After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at
123°C for 3 hours.[2]

o Cool the reaction mixture below 100°C and dilute with 1.5 L of water.
o Neutralize the mixture with concentrated ammonium hydroxide in the presence of ice.[2]

o Filter the resulting slurry and wash the precipitate with water and then methanol to yield
crude 6-methoxy-8-nitroquinoline.[2]

o The nitro group can then be reduced to an amino group, which is subsequently removed
to yield 6-methoxyquinoline.

Step 2: Formylation of 6-Methoxyquinoline

A common method for the formylation of activated aromatic rings is the Vilsmeier-Haack
reaction.

o Materials: 6-Methoxyquinoline, phosphorus oxychloride (POCIs), and N,N-
dimethylformamide (DMF).

e Procedure:

o In a two-necked round-bottom flask cooled to 0°C, place N,N-dimethylformamide (0.1195
mol, 9.2 mL).[3]

o Slowly add phosphorus oxychloride (0.1195 mol, 11.25 mL) dropwise with constant stirring
over 30 minutes to form the Vilsmeier reagent.[3]

o To this mixture, add 6-methoxyquinoline (0.1173 mol) and heat the reaction mixture on a
water bath for 4 hours.[3]

o After cooling, pour the reaction mixture into an excess of water and neutralize with a
sodium hydrogen carbonate solution.[3]

o The precipitated product, 6-Methoxyquinoline-4-carbaldehyde, can be collected by
filtration, washed with water, and purified by recrystallization.
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Experimental Workflow Diagram

Step 1: Skraup Synthesis
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A generalized workflow for the synthesis of 6-Methoxyquinoline-4-carbaldehyde.
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Spectral Data

The structural elucidation of 6-Methoxyquinoline-4-carbaldehyde is confirmed through
various spectroscopic techniques.

Mass Spectrometry

e GC-MS: PubChem provides a reference to a GC-MS spectrum (F-44-5910-13), indicating its
use in the identification of this compound.[1] The fragmentation pattern would be expected to
show a molecular ion peak at m/z 187, corresponding to the molecular weight of the
compound.

Infrared (IR) Spectroscopy

Based on the functional groups present, the IR spectrum of 6-Methoxyquinoline-4-
carbaldehyde is expected to exhibit the following characteristic absorption bands:

e ~3000 cm~1: Aromatic C-H stretching.[3]
e ~2920 cm~1: -CH stretching of the methoxy group.[3]
e 1699-1710 cm~1: Strong C=0 stretching of the aldehyde.[3]

e ~1618 cm~1: Aromatic C=N stretching of the quinoline ring.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 6-Methoxyquinoline-4-carbaldehyde is not readily available in
the initial search, data for a similar compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, can
provide insights into the expected chemical shifts.[3] For 6-Methoxyquinoline-4-
carbaldehyde, one would anticipate:

e 1HNMR:
o Asinglet for the aldehyde proton (-CHO) at around & 9-10 ppm.

o Asinglet for the methoxy protons (-OCH?s) at around & 3.9 ppm.
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o A series of signals in the aromatic region (0 7-9 ppm) corresponding to the protons on the
quinoline ring.

e 1BC NMR:
o Asignal for the aldehyde carbonyl carbon at d >190 ppm.
o Signals for the aromatic carbons of the quinoline ring in the range of d 100-160 ppm.

o Asignal for the methoxy carbon at around & 55 ppm.

Role in Drug Discovery and Development

Quinoline and its derivatives are known to possess a wide range of biological activities, making
them privileged scaffolds in drug discovery. 6-Methoxyquinoline-4-carbaldehyde serves as a
key starting material for the synthesis of more complex molecules with potential therapeutic
applications.

Derivatives of 6-methoxyquinoline have been investigated for various pharmacological
activities, including:

o Antimalarial Activity: The 8-amino-6-methoxyquinoline pharmacophore is a central
component of antimalarial drugs like primaquine and tafenoquine.[4]

o P-glycoprotein (P-gp) Inhibition: Certain 6-methoxy-2-arylquinoline analogues have been
designed and synthesized as inhibitors of P-glycoprotein, a protein associated with multidrug
resistance in cancer cells.[5]

Logical Relationship in Drug Development

The aldehyde functional group of 6-Methoxyquinoline-4-carbaldehyde is highly reactive and
can be readily converted into other functional groups, allowing for the synthesis of a diverse
library of derivatives for biological screening.

6-Methoxyquinoline- Chemical Modification P T Biological Screening o
4-carbaldehyde (e.g., condensation, oxidation, reduction) BTz @ RS (e.g., anti-cancer, anti-malarial) e oEcicl Celliticaten
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The role of 6-Methoxyquinoline-4-carbaldehyde in a typical drug discovery workflow.

Safety Information

6-Methoxyquinoline-4-carbaldehyde is associated with the following hazard statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment, including gloves and safety glasses, should be
worn when handling this compound. It should be stored under an inert gas (nitrogen or argon)
at 2-8°C.

Conclusion

6-Methoxyquinoline-4-carbaldehyde is a valuable building block for synthetic and medicinal
chemists. Its well-defined chemical properties and versatile reactivity make it an important
precursor for the development of novel compounds with potential therapeutic applications. This
guide has provided a comprehensive overview of its key characteristics, synthetic
methodologies, and relevance in the field of drug discovery, serving as a valuable resource for
researchers in this domain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 6-Methoxyquinoline-4-
carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360400#6-methoxyquinoline-4-carbaldehyde-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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